3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Overview
Description
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H13ClN4S2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Synthesis
Antimicrobial, Antilipase, and Antiurease Activities : Some derivatives of the compound show significant antimicrobial, antilipase, and/or antiurease activity. These findings are based on the synthesis of new hybrid molecules containing azole moieties, demonstrating the potential of these compounds in addressing various biological challenges (Ceylan et al., 2014).
Lipase and α-Glucosidase Inhibition : Specific derivatives of the compound have shown promising results in inhibiting lipase and α-glucosidase, enzymes relevant in metabolic processes. This is crucial for the development of treatments for conditions like obesity and diabetes (Bekircan et al., 2015).
Spectroscopic and Structural Studies : Detailed spectroscopic and structural studies of derivatives provide insights into their molecular properties. These studies are vital for understanding how these compounds interact at the molecular level and can be utilized in various scientific applications (Şahin et al., 2014).
Pharmacological Properties
Anticancer Properties : Some triazole derivatives exhibit anticancer activities against various cancer lines, highlighting their potential in cancer treatment (Ostapiuk et al., 2015).
Antioxidative Activity : Certain derivatives have been studied for their antioxidative properties, which are crucial for addressing oxidative stress-related diseases (Bekircan et al., 2008).
Chemical Synthesis and Analysis
Microwave-Promoted Synthesis : The microwave-promoted synthesis of these compounds suggests efficient and eco-friendly methods of production, which is important for sustainable scientific research (Özil et al., 2015).
Solubility Thermodynamics : Understanding the solubility thermodynamics of these compounds in various solvents is crucial for their application in drug delivery and formulation (Volkova et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-ethyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4S2/c1-3-9-22-16-20-19-14(21(16)4-2)13-10-23-15(18-13)11-5-7-12(17)8-6-11/h1,5-8,10H,4,9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRPVBYZTJRKKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC#C)C2=CSC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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